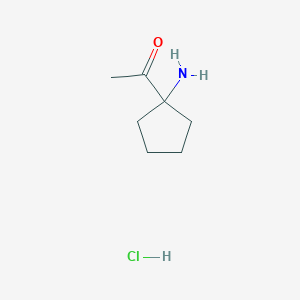
1-(1-Aminocyclopentyl)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminocyclopentyl)ethanone;hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is available in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO.ClH/c1-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Heterocyclic compounds, which include 1-(1-Aminocyclopentyl)ethanone hydrochloride, serve as crucial building blocks in pharmaceutical, medicinal, and drug research due to their wide range of applications. A study by Atul K. Wanjari (2020) explored the synthesis and antimicrobial activity of a related compound, emphasizing the importance of such heterocyclic compounds in developing active pharmaceutical ingredients. The synthesized compound showed activity against both gram-positive and gram-negative bacteria, highlighting the potential of 1-(1-Aminocyclopentyl)ethanone hydrochloride in antimicrobial applications (Wanjari, 2020).
Enantioselective Synthesis for Antiviral Compounds
The enantioselective synthesis of cyclopentene derivatives, closely related to 1-(1-Aminocyclopentyl)ethanone hydrochloride, has been accomplished, demonstrating the compound's potential as a precursor for antiviral and other bioactive molecules. Research by N. Ramesh, A. Klunder, and B. Zwanenburg (1999) developed efficient synthesis methods for these derivatives, which could be precursors for 5'-Norcarbocyclic Nucleosides and related antiviral compounds. This showcases the compound's utility in synthesizing bioactive molecules with potential antiviral activity (Ramesh, Klunder, & Zwanenburg, 1999).
Domino Cloke-Stevens/Grandberg Rearrangement in Synthesis
Research into the rearrangement of cyclopropylketone arylhydrazones, which can be derived from compounds similar to 1-(1-Aminocyclopentyl)ethanone hydrochloride, has led to the formation of tryptamine derivatives. This method, demonstrated by R. Salikov et al. (2017), highlights the compound's versatility in synthesizing branched tryptamines, potentially useful in pharmaceutical applications (Salikov et al., 2017).
Photochromic Diarylethylene Function in Photodeprotection
The compound's structure lends itself to novel applications in photodeprotection mechanisms, utilizing photochromism functions for controlled release of protected species. Yan-Bo Guo et al. (2022) investigated acetoxy-1,2,2-tri(aryl)ethanone, incorporating a photochromic diarylethylene function, revealing insights into photodeprotection reaction mechanisms. This research underscores the potential of 1-(1-Aminocyclopentyl)ethanone hydrochloride in developing photolabile protecting groups (PPGs) for biorelevant molecules (Guo et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
1-(1-aminocyclopentyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUVQNVBCYUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216802-47-9 |
Source


|
| Record name | 1-(1-aminocyclopentyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)
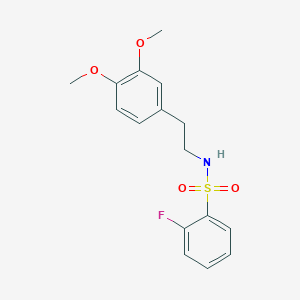
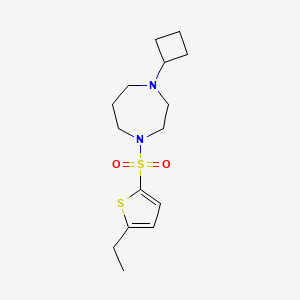

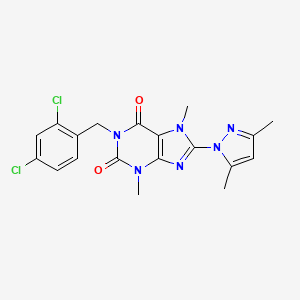
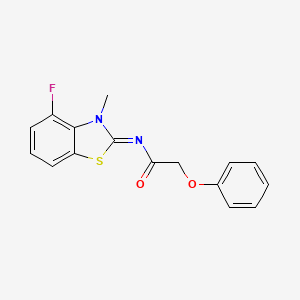




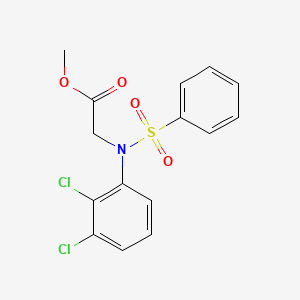
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)

![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)